molecular formula C24H24O6S B035581 (R)-(+)-1-Benzoyloxy-2-benzyloxy-3-tosyloxypropane CAS No. 109371-31-5

(R)-(+)-1-Benzoyloxy-2-benzyloxy-3-tosyloxypropane

Cat. No.: B035581
CAS No.: 109371-31-5
M. Wt: 440.5 g/mol
InChI Key: PXMMPVOAHGXZSG-JOCHJYFZSA-N
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Description

®-(+)-1-Benzoyloxy-2-benzyloxy-3-tosyloxypropane is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(+)-1-Benzoyloxy-2-benzyloxy-3-tosyloxypropane typically involves multiple steps, starting from simpler organic molecules. One common route includes the protection of hydroxyl groups, selective benzoylation, and tosylation reactions. The reaction conditions often require the use of specific solvents, temperature control, and catalysts to ensure high yield and purity.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

®-(+)-1-Benzoyloxy-2-benzyloxy-3-tosyloxypropane can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Common in organic synthesis, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions often involve nucleophiles or electrophiles, depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

®-(+)-1-Benzoyloxy-2-benzyloxy-3-tosyloxypropane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties or as a precursor to pharmacologically active compounds.

    Industry: Utilized in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism by which ®-(+)-1-Benzoyloxy-2-benzyloxy-3-tosyloxypropane exerts its effects involves interactions with specific molecular targets. These interactions can influence biochemical pathways, leading to various biological effects. The exact molecular targets and pathways depend on the context of its use, such as in medicinal chemistry or biochemical research.

Comparison with Similar Compounds

Similar Compounds

    1-Benzoyloxy-2-benzyloxy-3-tosyloxypropane: Lacks the chiral center, making it less stereochemically complex.

    1-Benzoyloxy-2-benzyloxypropane: Missing the tosyl group, which affects its reactivity and applications.

    1-Benzoyloxy-3-tosyloxypropane: Lacks the benzyloxy group, altering its chemical properties.

Uniqueness

®-(+)-1-Benzoyloxy-2-benzyloxy-3-tosyloxypropane is unique due to its specific combination of functional groups and stereochemistry. This uniqueness makes it valuable in specific synthetic applications and research contexts where stereochemistry plays a crucial role.

Properties

IUPAC Name

[(2R)-3-(4-methylphenyl)sulfonyloxy-2-phenylmethoxypropyl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24O6S/c1-19-12-14-23(15-13-19)31(26,27)30-18-22(28-16-20-8-4-2-5-9-20)17-29-24(25)21-10-6-3-7-11-21/h2-15,22H,16-18H2,1H3/t22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXMMPVOAHGXZSG-JOCHJYFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(COC(=O)C2=CC=CC=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H](COC(=O)C2=CC=CC=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60538112
Record name (2R)-2-(Benzyloxy)-3-[(4-methylbenzene-1-sulfonyl)oxy]propyl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60538112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109371-31-5
Record name 1,3-Propanediol, 2-(phenylmethoxy)-, benzoate 4-methylbenzenesulfonate, (R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=109371-31-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R)-2-(Benzyloxy)-3-[(4-methylbenzene-1-sulfonyl)oxy]propyl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60538112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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